molecular formula C23H21NO B072215 1,3,3-Trimethylindolino-beta-naphthopyrylospiran CAS No. 1592-43-4

1,3,3-Trimethylindolino-beta-naphthopyrylospiran

Cat. No.: B072215
CAS No.: 1592-43-4
M. Wt: 327.4 g/mol
InChI Key: DTQKEQFXLWFVCS-UHFFFAOYSA-N
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Description

1,3,3-Trimethylindolino-beta-naphthopyrylospiran is a photochromic compound known for its ability to change color upon exposure to light. This compound is part of the spirooxazine family and is widely used in various applications due to its unique photochromic properties. It has the molecular formula C23H21NO and a molecular weight of 327.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylindolino-beta-naphthopyrylospiran can be synthesized through a multi-step process involving the condensation of 1,3,3-trimethyl-2-methyleneindoline with 2-hydroxy-1-naphthaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylindolino-beta-naphthopyrylospiran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the colored and colorless forms of the compound, depending on the specific reaction conditions .

Scientific Research Applications

1,3,3-Trimethylindolino-beta-naphthopyrylospiran has a wide range of scientific research applications, including:

    Chemistry: Used as a photochromic dye in various chemical sensors and indicators.

    Biology: Employed in biological imaging and as a molecular probe for studying cellular processes.

    Medicine: Investigated for potential use in photoresponsive drug delivery systems.

    Industry: Utilized in the production of photochromic lenses, inks, and coatings.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran involves the reversible cleavage and formation of a spiro bond upon exposure to light. In its colorless form, the compound exists in a closed spiro structure. Upon exposure to UV light, the spiro bond breaks, leading to the formation of a colored merocyanine form. This process is reversible, and the compound returns to its original state when the light source is removed .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethylindolino-benzopyrylospiran
  • 1,3,3-Trimethylindolino-thiopyrylospiran
  • 1,3,3-Trimethylindolino-quinopyrylospiran

Uniqueness

1,3,3-Trimethylindolino-beta-naphthopyrylospiran is unique due to its specific photochromic properties, which make it highly suitable for applications requiring rapid and reversible color changes. Compared to similar compounds, it offers superior stability and a broader range of color changes .

Properties

IUPAC Name

1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-22(2)19-10-6-7-11-20(19)24(3)23(22)15-14-18-17-9-5-4-8-16(17)12-13-21(18)25-23/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQKEQFXLWFVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369549
Record name 1,3,3-Trimethylindolino-beta-naphthopyrylospiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-43-4
Record name 1,3,3-Trimethylindolino-beta-naphthopyrylospiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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